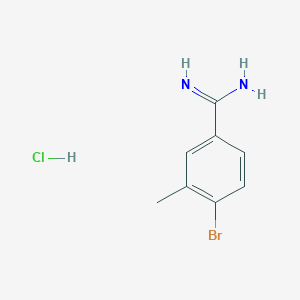

4-Bromo-3-methyl-benzamidine hydrochloride

Description

Properties

IUPAC Name |

4-bromo-3-methylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.ClH/c1-5-4-6(8(10)11)2-3-7(5)9;/h2-4H,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEFCSIFJGGPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=N)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-47-4 | |

| Record name | Benzenecarboximidamide, 4-bromo-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-3-methyl-benzamidine Hydrochloride

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methyl-benzamidine hydrochloride is a substituted aromatic amidine, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The amidine functional group, being strongly basic, is often protonated at physiological pH, allowing for interactions with various biological targets. Accurate structural elucidation is a critical first step in understanding its chemical reactivity, and potential as a therapeutic agent. This guide provides a comprehensive overview of the methodologies and analytical techniques required for the unambiguous structure determination of this compound.

Synthesis and Preliminary Characterization

The synthesis of this compound typically begins with the corresponding nitrile, 4-bromo-3-methylbenzonitrile. A common and effective method for converting nitriles to amidines is the Pinner reaction.[1][2] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (Pinner salt), which is then reacted with ammonia to yield the desired amidine.[2][3]

The resulting product is typically a crystalline solid. Preliminary characterization would involve determining its melting point and assessing its solubility in various solvents.

Spectroscopic Elucidation

A combination of spectroscopic techniques is essential for the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a suite of NMR experiments should be performed.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number and types of protons and their connectivity. For the aromatic region of 4-bromo-3-methyl-benzamidine, we would expect to see three distinct signals corresponding to the protons on the benzene ring. The methyl group will appear as a singlet in the aliphatic region. The protons on the amidinium group may be broad and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. We would expect to see signals for the six aromatic carbons, one methyl carbon, and the amidinium carbon. The chemical shift of the amidinium carbon is particularly diagnostic.

2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in the 1D spectra.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and for connecting the methyl group and the amidinium group to the aromatic ring.

Predicted NMR Data for the Starting Material, 4-Bromo-3-methylbenzonitrile:

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic protons: ~7.5-7.8 ppm, Methyl protons: ~2.4 ppm |

| ¹³C | Aromatic carbons: ~110-140 ppm, Nitrile carbon: ~118 ppm, Methyl carbon: ~20 ppm |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key indicator of its presence in the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule, further confirming its identity.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amidinium group, C=N stretching, and C-H stretching of the aromatic and methyl groups.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.[4][5] This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule. Obtaining suitable crystals for X-ray analysis can sometimes be challenging, but it provides definitive structural proof. For ionic compounds like hydrochlorides, X-ray crystallography can also reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding between the amidinium cation and the chloride anion.[6]

Structure Elucidation Workflow

The following diagram illustrates a logical workflow for the structural elucidation of this compound.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-3-methyl-benzamidine hydrochloride CAS number lookup

An In-Depth Technical Guide to 4-Bromo-3-methyl-benzamidine Hydrochloride for Advanced Research

This guide provides a comprehensive technical overview of this compound (CAS No. 1187927-47-4), a substituted benzamidine derivative of significant interest to researchers in medicinal chemistry and drug development. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring that researchers can apply this knowledge effectively and safely in their work.

Compound Identification and Structural Elucidation

This compound is a halogenated aromatic amidine. The presence of the amidine group, a strong base that is protonated at physiological pH, often imparts the ability to interact with biological targets such as serine proteases. The bromo and methyl substituents on the phenyl ring provide specific steric and electronic properties that can be exploited to modulate binding affinity and selectivity for target enzymes.

Key Identifiers:

-

Chemical Name: this compound

-

CAS Number: 1187927-47-4[1]

-

Molecular Formula: C₈H₁₀BrClN₂[2]

-

Molecular Weight: 249.54 g/mol

Below is the chemical structure of the compound.

Caption: Chemical structure of this compound.

Synthesis Pathway and Experimental Protocol

The most established and logical synthetic route to this compound proceeds from the corresponding nitrile, 4-bromo-3-methylbenzonitrile, via the Pinner reaction.[3][4] This classical method involves a two-step process: the formation of an intermediate imidate salt (a "Pinner salt") followed by ammonolysis to yield the desired amidine hydrochloride.

The choice of the nitrile precursor is critical. 4-Bromo-3-methylbenzonitrile (CAS: 41963-20-6) is a commercially available starting material, making this synthesis accessible.[5]

Overall Synthetic Workflow

The workflow can be visualized as a two-stage conversion, where the nitrile functionality is transformed into the protonated amidine group.

Caption: Synthetic workflow for this compound via the Pinner reaction.

Detailed Step-by-Step Protocol

This protocol is a self-validating system. Successful isolation of the crystalline Pinner salt in Stage 1 is a key checkpoint for proceeding to Stage 2. All operations must be conducted under anhydrous conditions to prevent hydrolysis of intermediates.

Materials and Reagents:

-

4-Bromo-3-methylbenzonitrile

-

Anhydrous Ethanol (absolute, ≥99.8%)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas)

-

Dry Ice / Acetone bath

-

Schlenk line or equivalent inert atmosphere setup

Stage 1: Synthesis of Ethyl 4-bromo-3-methylbenzimidate hydrochloride (Pinner Salt)

-

Reactor Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet. Ensure all glassware is oven-dried and assembled under a stream of dry nitrogen.

-

Initial Solution: Dissolve 4-bromo-3-methylbenzonitrile (1.0 eq) in anhydrous ethanol (approx. 3-4 mL per gram of nitrile).

-

Acidification: Cool the solution to 0°C using an ice-water bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature at or below 10°C. Continue the gas flow until the solution is saturated and fumes of HCl are visible at the outlet.

-

Reaction: Seal the flask and allow it to stand at 0-4°C for 12-24 hours. The Pinner salt will precipitate as a white crystalline solid. The reaction's completeness can be monitored by the disappearance of the nitrile peak in IR spectroscopy.

-

Isolation: Collect the precipitated solid by filtration under a nitrogen blanket. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove unreacted starting material and excess HCl.

-

Drying: Dry the Pinner salt under high vacuum. Do not heat, as the salt is thermally unstable. The product should be used immediately in the next step.

Stage 2: Ammonolysis to this compound

-

Reactor Setup: Suspend the freshly prepared Pinner salt (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of salt) in a flask cooled to -10°C using a dry ice/acetone bath.

-

Ammonolysis: Bubble anhydrous ammonia gas through the stirred suspension. The reaction is typically rapid. Continue the gas flow for 1-2 hours, ensuring the mixture remains basic.

-

Product Formation: As the reaction proceeds, the Pinner salt will dissolve and ammonium chloride will precipitate. The desired product, this compound, will remain in solution.

-

Work-up: Once the reaction is complete (monitored by TLC or LC-MS), filter the mixture to remove the ammonium chloride precipitate.

-

Isolation and Purification: Concentrate the ethanolic filtrate under reduced pressure. The crude product will crystallize. Recrystallize from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure this compound.

Physicochemical and Safety Data

A summary of key properties and safety information is crucial for proper handling and experimental design.

| Property | Value | Source |

| CAS Number | 1187927-47-4 | King-Pharm[1] |

| Molecular Formula | C₈H₁₀BrClN₂ | Fluorochem[2] |

| Purity | Typically ≥95% | Fluorochem[2] |

| Appearance | White to off-white powder (inferred) | General knowledge |

| Solubility | Soluble in polar solvents like water and ethanol (inferred from hydrochloride salt nature) | General knowledge |

Safety Profile: This compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE).

-

Hazard Statements: Harmful if swallowed (H302).[2]

-

Precautionary Statements:

Applications in Drug Discovery and Chemical Biology

While specific applications for this compound are not extensively documented in peer-reviewed literature, its structural class—substituted benzamidines—is of high importance in medicinal chemistry. The benzamidine moiety is a well-known pharmacophore that acts as a mimic of a protonated arginine side chain, enabling it to serve as a potent inhibitor of various serine proteases such as trypsin, thrombin, and factor Xa.

Potential Research Applications:

-

Serine Protease Inhibition: The primary and most logical application is as a lead compound or fragment for the development of selective serine protease inhibitors. The 4-bromo and 3-methyl substituents can be systematically varied to explore the structure-activity relationship (SAR) and optimize potency and selectivity against a specific protease target.

-

Antimicrobial Drug Development: Benzamide and benzamidine derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial properties.[6] This compound could be screened against various bacterial and fungal strains.

-

Anti-inflammatory Agents: Some substituted benzamides have shown anti-inflammatory activity, potentially through mechanisms like COX inhibition.[7]

-

Chemical Probe: As a well-defined small molecule, it can be used as a chemical probe to investigate the function of specific enzymes in biological pathways.

The rationale for its use in these areas stems from the established biological activity of the benzamidine scaffold. The specific substitution pattern of this molecule offers a unique entry point for developing novel therapeutics.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery, particularly in the domain of enzyme inhibition. Its synthesis via the Pinner reaction is a robust and well-understood process, allowing for its reliable preparation in a laboratory setting. By understanding its chemical properties, synthetic route, and the broader context of benzamidine pharmacology, researchers can effectively utilize this compound to advance their scientific objectives.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.

-

SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

- Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- Zarghi, A., et al. (2007). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Bioorganic & Medicinal Chemistry, 15(23), 7484-7493.

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Pharmaceutical Sciences & Research, 1(1), 1-12.

Sources

- 1. This compound [1187927-47-4] | King-Pharm [king-pharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. synarchive.com [synarchive.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. 4-Bromo-3-methylbenzonitrile 97 41963-20-6 [sigmaaldrich.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-3-methyl-benzamidine Hydrochloride: A Technical Guide to its Presumed Mechanism of Action as a Serine Protease Inhibitor

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the hypothesized mechanism of action of 4-Bromo-3-methyl-benzamidine hydrochloride. Based on the well-established pharmacology of the benzamidine scaffold, this compound is presumed to act as a competitive inhibitor of serine proteases. This document will delve into the molecular basis of this inhibition, the anticipated structure-activity relationships conferred by the bromo and methyl substitutions, and a detailed framework of experimental protocols for the empirical validation of its mechanism. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic and research applications of this and related small molecules.

Introduction: The Benzamidine Class of Enzyme Inhibitors

Benzamidine and its derivatives are a well-documented class of small molecules that function as reversible, competitive inhibitors of trypsin-like serine proteases.[1][2] These enzymes, characterized by a highly conserved catalytic triad (serine, histidine, and aspartate), play pivotal roles in a multitude of physiological and pathophysiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[3] The dysregulation of serine protease activity is implicated in numerous diseases, rendering them attractive targets for therapeutic intervention.[4] The core benzamidine structure, with its positively charged amidinium group, serves as a mimic of the natural arginine and lysine substrates of these proteases, enabling it to bind to the enzyme's active site.[5]

This compound, as a substituted benzamidine, is rationally expected to adhere to this established mechanism of action. The strategic placement of bromo and methyl groups on the phenyl ring is likely to modulate its inhibitory potency and selectivity, a concept that will be explored in the subsequent sections.

Postulated Mechanism of Action: Competitive Inhibition of Serine Proteases

The primary mechanism of action for this compound is hypothesized to be the competitive inhibition of serine proteases. In this model, the inhibitor directly competes with the endogenous substrate for binding to the active site of the enzyme.

Molecular Interactions at the Active Site

The catalytic activity of trypsin-like serine proteases is dependent on a substrate-binding pocket (S1 pocket) that accommodates the side chains of arginine or lysine residues. This pocket is typically deep and possesses a negatively charged aspartate residue at its base, which forms a salt bridge with the positively charged guanidinium or amino group of the substrate.

Benzamidine derivatives exploit this structural feature. The positively charged amidinium group of this compound is expected to form a strong ionic interaction with the aspartate residue in the S1 pocket. Furthermore, the phenyl ring of the inhibitor can engage in hydrophobic interactions with the surrounding residues of the active site, further stabilizing the enzyme-inhibitor complex. The formation of this non-covalent, yet stable, complex precludes the binding of the natural substrate, thereby inhibiting the catalytic activity of the enzyme.

Diagram of the Hypothesized Inhibition Mechanism

Caption: Competitive inhibition of a serine protease by this compound.

Structure-Activity Relationship (SAR)

The substitutions on the benzamidine ring are critical in defining the inhibitor's potency and selectivity.[1]

-

Bromo Group: The presence of a halogen atom like bromine can enhance binding affinity through several mechanisms. Its electron-withdrawing nature can influence the charge distribution of the aromatic ring, potentially strengthening interactions with the active site. Furthermore, the bromo group can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the enzyme's active site, thereby increasing the stability of the enzyme-inhibitor complex. Its hydrophobicity can also contribute to favorable interactions within the binding pocket.[6]

-

Methyl Group: The methyl group, being a small, hydrophobic moiety, can also influence binding. Its placement at the 3-position may allow for favorable van der Waals interactions with hydrophobic residues lining the S1 pocket. The steric bulk of the methyl group can also play a role in determining the inhibitor's selectivity for different serine proteases, as the architecture of the active site can vary between enzymes.[1]

Experimental Validation of the Mechanism of Action

A rigorous, multi-faceted experimental approach is necessary to empirically validate the hypothesized mechanism of action of this compound. The following protocols provide a framework for this validation.

Enzyme Kinetics Assays

The cornerstone of characterizing an enzyme inhibitor is to determine its mode of inhibition and its inhibition constant (Kᵢ).

Objective: To determine if this compound acts as a competitive inhibitor and to quantify its potency (Kᵢ).

Methodology:

-

Enzyme and Substrate Selection: Choose a representative serine protease (e.g., trypsin, thrombin, plasmin) and a corresponding chromogenic or fluorogenic substrate.[7]

-

Assay Setup:

-

Prepare a series of dilutions of the inhibitor, this compound.

-

For each inhibitor concentration (including a no-inhibitor control), perform a set of reactions with varying substrate concentrations.

-

Initiate the reaction by adding the enzyme and monitor the rate of product formation over time using a spectrophotometer or fluorometer.

-

-

Data Analysis:

-

Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.

-

Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[substrate].[8]

-

For a competitive inhibitor, the lines will intersect on the y-axis, indicating that the maximum velocity (Vmax) is unchanged, while the apparent Michaelis constant (Km) increases with increasing inhibitor concentration.[8]

-

The inhibition constant (Kᵢ) can be calculated from the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Kₘ is the Michaelis constant. Alternatively, Kᵢ can be determined directly from nonlinear regression analysis of the kinetic data.[9][10]

-

Diagram of the Enzyme Kinetics Workflow

Caption: Workflow for determining the mode and potency of enzyme inhibition.

| Parameter | Description | Expected Outcome for Competitive Inhibition |

| Kᵢ (Inhibition Constant) | The dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ indicates a more potent inhibitor. | A measurable value in the nanomolar to micromolar range. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction at saturating substrate concentrations. | Unchanged in the presence of the inhibitor. |

| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | Apparent Kₘ increases with increasing inhibitor concentration. |

Biophysical Characterization of Binding

To directly measure the interaction between this compound and the target serine protease, various biophysical techniques can be employed.[11][12][13]

Objective: To confirm direct binding and to determine the thermodynamic parameters of the interaction.

Techniques:

-

Isothermal Titration Calorimetry (ITC): This technique measures the heat changes that occur upon binding of the inhibitor to the enzyme.[14] ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the reciprocal of the dissociation constant Kₐ), enthalpy (ΔH), and entropy (ΔS).

-

Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when the inhibitor binds to an immobilized enzyme. This technique can determine the association (kₐ) and dissociation (kₐ) rate constants, from which the dissociation constant (Kₐ) can be calculated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD) NMR, can identify which parts of the inhibitor are in close proximity to the enzyme, providing structural information about the binding mode.[14]

Cellular Assays

To assess the biological activity of this compound in a more physiological context, cell-based assays are essential.

Objective: To evaluate the ability of the compound to inhibit serine protease activity in a cellular environment and to assess its downstream functional consequences.

Methodology:

-

Cell Line Selection: Choose a cell line that expresses the target serine protease and has a known downstream signaling pathway or cellular response that is dependent on the protease's activity.

-

Cellular Protease Activity Assay:

-

Functional Assays:

-

Depending on the biological role of the target protease, assess downstream effects such as cell migration, invasion, proliferation, or apoptosis.

-

For example, if the target protease is involved in cell signaling, measure the phosphorylation status of downstream target proteins using Western blotting or ELISA.

-

Conclusion

Based on its chemical structure, this compound is strongly predicted to function as a competitive inhibitor of serine proteases. The amidinium group is expected to anchor the molecule in the S1 pocket of the enzyme, while the bromo and methyl substituents likely modulate its binding affinity and selectivity. The experimental framework outlined in this guide provides a robust and comprehensive approach to definitively elucidate the mechanism of action of this compound. The validation of its inhibitory activity against specific serine proteases will be crucial for its potential development as a therapeutic agent or as a valuable tool for biochemical research.

References

- Bhayana, B., & Gupta, G. D. (2017). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of Pharmaceutical Sciences and Research, 9(6), 849-856.

- Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47-50.

- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579-1585.

- Neurath, H. (1986). The versatility of proteolytic enzymes. Journal of cellular biochemistry, 32(1), 35-49.

- Ciulli, A., & Williams, G. (2010). Biophysical screening for the discovery of small-molecule ligands. Methods in enzymology, 493, 261-290.

- Parrish, R. F., Straus, J. W., Paulson, J. D., Polakoski, K. L., Tidwell, R. R., Geratz, J. D., & Stevens, F. M. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of medicinal chemistry, 21(11), 1132-1136.

- Rossi, A. M., & Taylor, C. W. (2011). Analysis of protein-ligand interactions by fluorescence polarization.

- Laskowski, M., & Kato, I. (1980). Protein inhibitors of proteinases. Annual review of biochemistry, 49, 593-626.

- Schuck, P. (1997). Use of surface plasmon resonance to probe the equilibrium and dynamic aspects of interactions between biological macromolecules. Annual review of biophysics and biomolecular structure, 26, 541-566.

-

ImmunoChemistry Technologies. (n.d.). Serine Protease Assays. Retrieved from [Link]

- Kakkar, T., Boxenbaum, H., & Mayersohn, M. (1999). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis.

- Brandt, M. (2016). Inhibition kinetics. Rose-Hulman Institute of Technology.

- Tidwell, R. R., Geratz, J. D., & Fox, L. L. (1976). Proteinase inhibitors. 1. A new class of potent, reversible inhibitors of trypsin, plasmin, and thrombin. Journal of medicinal chemistry, 19(6), 769-773.

- Lee, T. K., Ravindranathan, P., & Sonavane, R. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules (Basel, Switzerland), 24(15), 2783.

- Copeland, R. A. (2000).

- Chen, L., & Liu, D. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783.

- Wang, Y., Zhang, H., & Li, Y. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 110-114.

-

Klappa, P. (2021, May 11). Finding ki of competitive inhibitor. YouTube. Retrieved from [Link]

-

Berndt, K. D. (2015, April 20). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? Retrieved from [Link]

- Szelest, K., Olejnik-Jadanowska, M., & Jaskiewicz, A. (2021). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. International journal of molecular sciences, 22(16), 8887.

-

Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

- Kane, A. J., & De-Miguel, F. F. (2020).

- Li, X., Wang, Y., & Chen, X. (2021). A constitutive serine protease inhibitor suppresses herbivore performance in tea (Camellia sinensis). Pest management science, 77(1), 329-338.

- Wang, Y., Li, Z., & Chen, J. (2015). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine drugs, 13(5), 2666-2680.

-

ResearchGate. (n.d.). Experimental conditions for serine protease inhibition assays. Retrieved from [Link]

- Rawlings, N. D., Barrett, A. J., & Bateman, A. (2012). MEROPS: the database of proteolytic enzymes, their substrates and inhibitors.

Sources

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. worldscientific.com [worldscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. antibodiesinc.com [antibodiesinc.com]

- 16. novusbio.com [novusbio.com]

Unlocking the Therapeutic Potential of 4-Bromo-3-methyl-benzamidine hydrochloride: A Strategic Framework for Investigating Biological Activity

An In-depth Technical Guide for Researchers

Abstract

The benzamidine scaffold represents a privileged structure in medicinal chemistry, renowned for its ability to competitively inhibit serine proteases.[1] This technical guide focuses on a specific, under-investigated derivative, 4-Bromo-3-methyl-benzamidine hydrochloride. While direct biological data for this compound is sparse, its structural features—a halogenated and alkylated phenyl ring—suggest a modulated inhibitory profile compared to the parent benzamidine molecule. This document provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically investigate its potential biological activity. We will delve into the mechanistic rationale for its predicted targets within critical physiological cascades, present detailed, self-validating experimental protocols for its characterization, and outline a logical workflow from initial screening to selectivity profiling and cell-based validation. The ultimate goal is to equip researchers with the necessary strategy and technical protocols to rigorously evaluate this compound as a potential therapeutic agent or research tool.

Introduction: The Benzamidine Core and Rationale for Investigation

Benzamidine and its derivatives are classic examples of mechanism-based enzyme inhibitors.[2] The core of their activity lies in the positively charged amidinium group, which acts as an excellent mimic of the side chains of arginine and lysine.[3] This allows them to bind reversibly but with high affinity to the S1 specificity pocket of trypsin-like serine proteases, competitively blocking the binding of natural substrates.[1][4] These proteases are integral to numerous physiological and pathophysiological processes, including blood coagulation, fibrinolysis, digestion, and cancer cell invasion, making them prime targets for therapeutic intervention.[5][6]

The subject of this guide, this compound, introduces specific chemical modifications to the foundational benzamidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrClN₂ | [7] |

| InChI Key | GNEFCSIFJGGPNN-UHFFFAOYSA-N | [7] |

| MDL Number | MFCD11505977 | [7] |

The introduction of a bromine atom (a halogen) and a methyl group (a small alkyl group) is a common strategy in medicinal chemistry to modulate a compound's properties. These substitutions can influence:

-

Hydrophobicity: Altering the molecule's interaction with hydrophobic sub-pockets adjacent to the primary S1 binding site.[8]

-

Electronic Effects: Modifying the pKa of the amidine group and the electronic landscape of the aromatic ring.[8]

-

Steric Hindrance: Potentially forcing a binding orientation that enhances selectivity for one protease over another.

This strategic derivatization provides a strong rationale for investigating this compound as a potentially more potent or selective inhibitor than the parent compound.

Part I: Predicted Biological Targets and Mechanistic Rationale

The primary targets for this compound are predicted to be trypsin-like serine proteases. The specific substitutions suggest that it may exhibit a unique selectivity profile across this enzyme family.

The Foundational Mechanism: Competitive Inhibition of Serine Proteases

The central hypothesis is that 4-Bromo-3-methyl-benzamidine will function as a competitive inhibitor. The amidine group will anchor the molecule in the S1 pocket of the enzyme's active site, which is characterized by an aspartic acid residue (Asp189 in trypsin) that forms a salt bridge with the positively charged substrate side chain. The substituted phenyl ring will then interact with the surrounding surface of the enzyme, with the bromo and methyl groups potentially forming additional hydrophobic or van der Waals interactions that determine potency and selectivity.

Caption: A logical workflow for the experimental validation of 4-Bromo-3-methyl-benzamidine.

Phase 1: Initial Screening and Potency Determination

Causality: The first step is to confirm that the compound has the expected baseline activity against a model trypsin-like serine protease. Bovine trypsin is an excellent choice as it is inexpensive, robust, and well-characterized. This initial assay validates the core hypothesis before committing to more expensive and complex enzymes.

Protocol 1: General Serine Protease Inhibition Assay (vs. Trypsin)

-

Materials:

-

This compound (test compound)

-

Benzamidine hydrochloride (positive control) [9] * Bovine Trypsin

-

Chromogenic Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

-

Solvent: Anhydrous DMSO

-

96-well microplate and plate reader capable of reading absorbance at 405 nm.

-

-

Methodology:

-

Prepare Stock Solutions:

-

Dissolve the test compound and benzamidine control in DMSO to create 10 mM stock solutions.

-

Prepare a 1 mg/mL stock of trypsin in 1 mM HCl.

-

Prepare a 1 mM stock of L-BAPNA in DMSO.

-

-

Assay Setup (in triplicate):

-

To each well, add 170 µL of Assay Buffer.

-

Add 10 µL of varying concentrations of the test compound or control (e.g., serial dilutions from 1 mM down to 1 nM). For vehicle control wells, add 10 µL of DMSO.

-

Add 10 µL of a working solution of trypsin (e.g., 10 µg/mL in Assay Buffer).

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

-

Initiate Reaction:

-

Add 10 µL of 1 mM L-BAPNA to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in the reader and measure the change in absorbance at 405 nm over 10-15 minutes (kinetic mode) at 37°C. The rate of p-nitroaniline production is directly proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

-

Self-Validation: The inclusion of benzamidine as a positive control provides an internal validation of the assay's performance. The obtained IC₅₀ for benzamidine should be consistent with literature values. The vehicle control (DMSO only) defines 100% enzyme activity.

Phase 2: Selectivity Profiling

Causality: Once baseline activity is confirmed, the critical next step is to determine the compound's selectivity. A drug's therapeutic window and potential side effects are largely dictated by its activity against off-target enzymes. This panel assay directly compares the compound's potency against key proteases from different physiological systems.

Protocol 2: Panel Assay Against Key Serine Proteases

-

Enzymes and Substrates:

-

Methodology:

-

The core protocol is identical to Protocol 1, but each enzyme will require its own optimized assay buffer and specific substrate. Consult manufacturer datasheets for optimal conditions for each enzyme system.

-

Run a full dose-response curve for 4-Bromo-3-methyl-benzamidine against each enzyme to determine its respective IC₅₀ or Kᵢ value.

-

-

Data Presentation: The results should be summarized in a clear, comparative table. This allows for at-a-glance assessment of both potency and selectivity.

Table 2: Example Data Summary for Serine Protease Inhibition Profile

| Enzyme | Known Kᵢ of Benzamidine (µM) | Measured Kᵢ of 4-Bromo-3-methyl-benzamidine (µM) | Selectivity Ratio (vs. Trypsin) |

| Trypsin | 21 [10] | Experimental Value | 1.0 |

| Thrombin | 220 - 320 [10][11] | Experimental Value | Calculated Value |

| Plasmin | 350 [11] | Experimental Value | Calculated Value |

| uPA | 97 [10] | Experimental Value | Calculated Value |

| Factor Xa | 110 [10] | Experimental Value | Calculated Value |

| tPA | 750 [10] | Experimental Value | Calculated Value |

Phase 3: Cell-Based Functional Assays

Causality: A potent and selective inhibitor in a biochemical assay must also demonstrate efficacy in a more complex biological system. A cell-based assay validates that the compound can penetrate cell membranes (if required), is stable in culture media, is not overtly cytotoxic at active concentrations, and can engage its target to produce a functional outcome. If the selectivity profile points towards uPA as a primary target, a cancer cell invasion assay is a highly relevant functional test. [12] Protocol 3: uPA-Mediated Cancer Cell Invasion Assay (Boyden Chamber)

-

Materials:

-

A high uPA-expressing cancer cell line (e.g., DU 145 prostate cancer or MDA-MB-231 breast cancer).

-

Boyden chamber inserts (8 µm pore size) coated with Matrigel.

-

Cell culture medium, serum-free and serum-containing.

-

Calcein AM or crystal violet for cell staining and quantification.

-

-

Methodology:

-

Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.

-

Assay Setup:

-

Rehydrate the Matrigel-coated inserts with serum-free medium.

-

In the lower chamber, add medium containing a chemoattractant (e.g., 10% fetal bovine serum).

-

Resuspend the serum-starved cells in serum-free medium containing various concentrations of 4-Bromo-3-methyl-benzamidine (and a vehicle control).

-

Add the cell suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate for 12-48 hours (time to be optimized based on cell line) at 37°C, 5% CO₂.

-

Quantification:

-

Remove non-invading cells from the top of the insert with a cotton swab.

-

Fix and stain the invading cells on the underside of the membrane with crystal violet or a fluorescent dye.

-

Elute the dye and measure absorbance/fluorescence, or count cells in representative fields under a microscope.

-

-

Data Analysis:

-

Calculate the percentage of invasion relative to the vehicle-treated control.

-

Plot the percent inhibition of invasion versus inhibitor concentration to determine the cellular IC₅₀.

-

-

-

Self-Validation: A known uPA inhibitor should be used as a positive control. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) must be run to ensure that the observed reduction in invasion is due to anti-invasive activity and not simply cell death.

Conclusion and Future Directions

This compound is a compound of significant interest due to its membership in the well-established class of benzamidine-based serine protease inhibitors. The strategic placement of bromo and methyl substituents provides a strong rationale for its investigation as a potentially potent and selective pharmacological agent. The multi-phased experimental framework detailed in this guide—progressing from broad enzymatic screening to specific selectivity profiling and finally to relevant cell-based functional assays—provides a robust and efficient pathway for its characterization. The data generated from these protocols will not only elucidate the primary biological targets of this molecule but will also provide critical structure-activity relationship insights necessary for the rational design of next-generation inhibitors with enhanced therapeutic potential.

References

-

Patel, V., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 15(15), 1438-1445. Retrieved from [Link]

-

ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. ResearchGate. Retrieved from [Link]

-

Javed, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4348. Retrieved from [Link]

-

Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. Retrieved from [Link]

-

Sović, I., et al. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Molecules, 28(15), 5707. Retrieved from [Link]

-

Stürzebecher, J., Markwardt, F., Wagner, G., & Walsmann, P. (1976). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 35(12), 1665-1676. Retrieved from [Link]

-

Yoshimura, T., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biological Chemistry, 259(14), 8854-8859. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamidine. Wikipedia. Retrieved from [Link]

-

Sunga, M., et al. (2024). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3,5-dihydroxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Parrish, R. F., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-1136. Retrieved from [Link]

-

Eberle, M., et al. (2016). Evaluation of bisbenzamidines as inhibitors for matriptase-2. Bioorganic & Medicinal Chemistry Letters, 26(15), 3532-3537. Retrieved from [Link]

-

Billström, A., et al. (1998). The Urokinase Inhibitor P-Aminobenzamidine Inhibits Growth of a Human Prostate Tumor in SCID Mice. International Journal of Cancer, 77(6), 913-918. Retrieved from [Link]

-

Steinmetzer, T., et al. (2000). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences, 97(1), 228-233. Retrieved from [Link]

-

Ceylan, S., et al. (2018). Benzamide and Benzamidine Compounds as New Inhibitors of Urokinase-type Plasminogen Activators. Current Medicinal Chemistry, 25(30), 3686-3698. Retrieved from [Link]

-

Kennedy, E. J., & Stack, M. S. (2020). Recent Advances in Targeting the Urokinase Plasminogen Activator with Nanotherapeutics. Molecular Pharmaceutics, 17(11), 4067-4076. Retrieved from [Link]

-

Wikipedia. (n.d.). Urokinase. Wikipedia. Retrieved from [Link]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Urokinase - Wikipedia [en.wikipedia.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Bromo-3-methyl-benzamidine hydrochloride

Abstract: This guide provides a comprehensive overview of the solubility characteristics of 4-bromo-3-methyl-benzamidine hydrochloride. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this document outlines its core physicochemical properties and offers detailed, field-proven protocols for determining its solubility in various aqueous and organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding and practical methodologies for working with this and structurally related compounds.

Introduction and Physicochemical Profile

This compound is a substituted aromatic amidine. The benzamidine moiety is a known structural motif in medicinal chemistry, often utilized as a serine protease inhibitor.[1] The solubility of such compounds is a critical parameter, influencing their utility in biological assays, formulation development, and pharmacokinetic profiles. As a hydrochloride salt, it is expected to have significantly higher aqueous solubility compared to its free base form due to the ionization of the amidine group.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrClN₂ | [2] |

| Molecular Weight | 249.54 g/mol | [2] |

| Appearance | White to off-white solid (typical for similar compounds) | General knowledge |

| Canonical SMILES | CC1=CC(C(=N)N)=CC=C1Br.Cl | [2] |

| InChI Key | GNEFCSIFJGGPNN-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥95% from commercial suppliers | [2] |

Principles of Benzamidine Salt Solubility

The solubility of this compound is governed by several factors:

-

Ionic Nature: As a hydrochloride salt, the molecule will readily dissociate in polar protic solvents like water, separating into the protonated benzamidinium cation and the chloride anion. This ionic character is the primary driver of its aqueous solubility.

-

pH Dependence: The solubility in aqueous media will be highly dependent on pH. In acidic to neutral conditions (pH < ~11), the amidine group (pKa ~11.6 for benzamidine) will be predominantly protonated and thus more soluble. At higher pH values, it will deprotonate to the less soluble free base.

-

Substituent Effects: The bromo and methyl groups on the phenyl ring influence solubility. The methyl group is weakly lipophilic, while the bromo group is larger and more polarizable, also contributing to lipophilicity. These groups may slightly decrease aqueous solubility compared to the parent benzamidine hydrochloride.

-

Solvent Polarity: In organic solvents, solubility will be dictated by the solvent's polarity and its ability to solvate the ionic species. Polar aprotic solvents like DMSO and DMF are often effective, as are lower alcohols like ethanol.

For context, the parent compound, benzamidine hydrochloride, exhibits the following solubility profile, which can serve as a useful baseline.[3]

Table 2: Reported Solubility of Benzamidine hydrochloride (Parent Compound)

| Solvent | Approximate Solubility | Source |

| PBS (pH 7.2) | ~3 mg/mL | [3] |

| Ethanol | ~10 mg/mL | [3] |

| DMSO | ~25 mg/mL | [3] |

| DMF | ~25 mg/mL | [3] |

It is reasonable to hypothesize that this compound will exhibit a similar solubility pattern, though the exact values must be determined empirically.

Experimental Protocols for Solubility Determination

To ensure scientific integrity, the following protocols are designed as self-validating systems for determining both kinetic and thermodynamic solubility.

Kinetic Aqueous Solubility Determination (High-Throughput Method)

This method is ideal for rapid screening and provides an estimate of solubility under non-equilibrium conditions, which is often relevant for initial screening in biological assays.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Aqueous Addition: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well, initiating precipitation. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (nephelometry) or light scattering in each well using a plate reader.

-

Data Analysis: The kinetic solubility limit is identified as the highest concentration that does not show significant precipitation compared to controls.

Caption: Workflow for kinetic solubility determination.

Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., Water, PBS pH 5.0, PBS pH 7.4, Ethanol, etc.). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle. Then, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all solid particles. This step is critical to avoid inflating the measured concentration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the supernatant to determine the thermodynamic solubility in mg/mL or µg/mL.

Caption: Workflow for thermodynamic (shake-flask) solubility.

Summary and Conclusion

While direct, published solubility data for this compound is scarce, its chemical structure as a substituted benzamidine hydrochloride salt provides a strong basis for predicting its general solubility behavior. It is expected to be soluble in aqueous solutions, particularly under acidic to neutral pH, and in polar organic solvents. The provided experimental protocols offer robust, validated methods for researchers to precisely determine the kinetic and thermodynamic solubility of this compound, enabling its effective use in further research and development applications.

References

-

Benzamidine . Wikipedia. (URL: [Link])

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 4-Bromo-3-methyl-benzamidine Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a detailed exploration of the spectroscopic characterization of 4-Bromo-3-methyl-benzamidine hydrochloride, a compound of interest in medicinal chemistry and drug development. This document serves as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth analysis and practical insights into the structural elucidation of this molecule using a suite of spectroscopic techniques. By integrating foundational principles with expert interpretation, this guide aims to facilitate a deeper understanding of the molecular architecture and physicochemical properties of this compound, thereby supporting its potential applications in therapeutic design and development.

Introduction: The Significance of this compound in Drug Discovery

Benzamidine and its derivatives are a well-established class of compounds that exhibit a broad spectrum of biological activities, most notably as inhibitors of serine proteases.[1] The structural motif of a positively charged amidinium group allows for specific interactions with the active sites of these enzymes, making them valuable scaffolds in drug design. The subject of this guide, this compound, incorporates a halogenated and alkylated phenyl ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The bromine atom can modulate lipophilicity and metabolic stability, while the methyl group can affect steric interactions and binding affinity.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and the study of its interactions with biological targets. This guide will systematically dissect the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a robust framework for its comprehensive analysis.

Molecular Structure and Physicochemical Properties

This compound is a salt, with the benzamidinium cation paired with a chloride anion. The core structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a protonated amidine group (-C(=NH₂)NH₂⁺).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrClN₂ | [2] |

| Molecular Weight | 249.54 g/mol | [2] |

| CAS Number | 1187927-47-4 | [3] |

| Canonical SMILES | CC1=CC(C(=N)N)=CC=C1Br.Cl | [2] |

| InChI Key | GNEFCSIFJGGPNN-UHFFFAOYSA-N | [2] |

digraph "4_Bromo_3_methyl_benzamidine_hydrochloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_amidine [label="C"]; N1_amidine [label="NH₂"]; N2_amidine [label="NH₂⁺"]; Br [label="Br", fontcolor="#EA4335"]; C_methyl [label="CH₃", fontcolor="#34A853"]; Cl [label="Cl⁻", fontcolor="#4285F4"];

// Aromatic ring with double bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituents C1 -- C_amidine [label=""]; C3 -- C_methyl [label=""]; C4 -- Br [label=""];

// Amidine group C_amidine -- N1_amidine [label=""]; C_amidine -- N2_amidine [label=""];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_amidine [pos="0,2.5!"]; N1_amidine [pos="-0.7,3.5!"]; N2_amidine [pos="0.7,3.5!"]; C_methyl [pos="-1.73,-1!"]; Br [pos="0,-2!"]; Cl [pos="2,2!"]; }

Caption: Molecular structure of 4-Bromo-3-methyl-benzamidinium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Experimental Protocol:

-

Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH₂).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

Integrate all signals and determine the coupling constants (J values).

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.3 | broad singlet | 2H | -NH₂ (amidine) | Exchangeable protons on the amidine group, often broad. |

| ~9.0 | broad singlet | 2H | -NH₂ (amidine) | Exchangeable protons on the amidine group, often broad. |

| ~7.8 | doublet | 1H | Ar-H | Aromatic proton ortho to the amidine group, deshielded by its electron-withdrawing effect. |

| ~7.6 | doublet | 1H | Ar-H | Aromatic proton para to the methyl group. |

| ~7.5 | singlet | 1H | Ar-H | Aromatic proton between the methyl and amidine groups. |

| ~2.4 | singlet | 3H | -CH₃ | Methyl group protons. |

Interpretation and Causality: The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The amidinium group is strongly electron-withdrawing, leading to a downfield shift of the aromatic protons. The methyl group, being weakly electron-donating, will have a minor shielding effect. The broadness of the NH₂ signals is due to quadrupole broadening and chemical exchange with residual water in the solvent.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Prepare a more concentrated sample (~20-30 mg) in the same deuterated solvent as for ¹H NMR.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C (amidine) | The carbon of the amidinium group is significantly deshielded. |

| ~140 | Ar-C | Quaternary carbon attached to the methyl group. |

| ~135 | Ar-C | Quaternary carbon attached to the amidine group. |

| ~132 | Ar-CH | Aromatic methine carbon. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-C | Quaternary carbon attached to the bromine atom. |

| ~20 | -CH₃ | Methyl carbon. |

Interpretation and Causality: The chemical shift of the amidinium carbon is characteristically downfield. The aromatic carbons will appear in the typical range of δ 120-140 ppm. The carbon attached to the bromine atom will be influenced by the heavy atom effect, which can sometimes lead to a slightly upfield shift compared to what would be expected based solely on electronegativity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3100 (broad) | N-H stretching | Amidine (-NH₂) |

| ~3050 | C-H stretching | Aromatic |

| ~2950 | C-H stretching | Methyl (-CH₃) |

| ~1670 | C=N stretching | Amidine |

| 1600-1450 | C=C stretching | Aromatic ring |

| ~1100 | C-Br stretching | Aryl bromide |

Interpretation and Causality: The most prominent features will be the broad N-H stretching vibrations of the amidinium group and the strong C=N stretching absorption. The presence of these bands is a strong indicator of the benzamidine moiety.[4] The aromatic C=C stretching bands will confirm the presence of the benzene ring.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

-

Acquire the spectrum in positive ion mode.

Predicted Mass Spectrum Data (ESI+):

| m/z | Assignment | Rationale |

| 213/215 | [M]⁺ | Molecular ion of the free base (4-Bromo-3-methyl-benzamidine). The isotopic pattern (approximately 1:1 ratio) is characteristic of the presence of one bromine atom. |

Interpretation and Causality: In ESI-MS, the hydrochloride salt will dissociate, and the protonated free base (the benzamidinium cation) will be detected. The most characteristic feature will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which will result in two peaks of nearly equal intensity separated by 2 m/z units. This provides unambiguous evidence for the presence of a single bromine atom in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are related to the conjugated π-system.

Experimental Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or water).

-

Record the absorbance spectrum over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption:

| λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~250-280 | π → π* | Substituted benzene ring |

Interpretation and Causality: The primary absorption will be due to the π → π* transitions of the substituted aromatic ring. The exact position of the maximum absorption (λₘₐₓ) will be influenced by the substituents. The amidinium group, being conjugated with the ring, will likely cause a red shift (shift to longer wavelength) compared to unsubstituted benzene.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a multi-faceted and self-validating approach to its structural confirmation. Each technique offers a unique piece of the molecular puzzle: NMR defines the carbon-hydrogen framework, FT-IR identifies the key functional groups, MS confirms the molecular weight and elemental composition, and UV-Vis probes the electronic nature of the conjugated system. By integrating the data from these orthogonal techniques, researchers can achieve a high degree of confidence in the identity and purity of this important pharmacological scaffold. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a valuable reference for the characterization of other novel benzamidine derivatives and related small molecules in the drug discovery pipeline. Adherence to rigorous spectroscopic data acquisition and interpretation, in line with standards promoted by organizations such as IUPAC, is essential for ensuring the integrity and reproducibility of chemical research.[5][6]

References

-

Al-Suede, F. S. R., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1033. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82187, 3-Bromo-4-methylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 186113, 4-Bromo-N-methylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]

-

IUPAC. (2019). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link]

-

Chalk, S. J., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link]

Sources

- 1. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound [1187927-47-4] | King-Pharm [king-pharm.com]

- 4. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iupac.org [iupac.org]

- 6. chemrxiv.org [chemrxiv.org]

Theoretical Modeling of 4-Bromo-3-methyl-benzamidine hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive technical overview of the theoretical modeling of 4-bromo-3-methyl-benzamidine hydrochloride, a compound of interest in medicinal chemistry. We will delve into the core computational methodologies, from quantum mechanical calculations to molecular dynamics simulations, offering a rationale for their application in elucidating the physicochemical properties and potential biological interactions of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.

Introduction: The Significance of 4-Bromo-3-methyl-benzamidine in Drug Discovery

Benzamidine derivatives are a well-established class of compounds in medicinal chemistry, known for their interactions with a variety of biological targets, particularly serine proteases.[1][2] The specific substitutions on the phenyl ring, such as the bromine atom and methyl group in 4-bromo-3-methyl-benzamidine, can significantly influence its electronic properties, binding affinity, and selectivity for target proteins. Understanding these influences at a molecular level is paramount for rational drug design.

Theoretical modeling provides a powerful lens through which we can examine these molecular intricacies without the immediate need for extensive and costly experimental synthesis and testing. By employing computational techniques, we can predict a range of properties, from molecular geometry and electronic structure to dynamic behavior in a biological environment. This in-silico approach allows for the rapid screening of virtual compounds and the generation of hypotheses that can guide and refine subsequent experimental work.

This guide will provide a step-by-step framework for the theoretical modeling of this compound, offering both the "how" and the "why" behind each computational experiment.

Foundational Computational Approaches: A Methodological Overview

The theoretical modeling of a small molecule like this compound typically involves a multi-faceted approach, combining quantum mechanics (QM) and classical mechanics (molecular dynamics).

Quantum Mechanics: Unveiling Electronic Structure with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust and widely used quantum mechanical method for calculating the electronic structure of molecules.[3][4] It provides a good balance between accuracy and computational cost, making it ideal for studying molecules of this size.

Core Applications of DFT for 4-Bromo-3-methyl-benzamidine:

-

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

-

Electronic Property Calculation: Understanding the distribution of electrons, which is crucial for predicting reactivity and intermolecular interactions. This includes calculating properties like molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).[5]

-

Vibrational Analysis: Predicting the infrared (IR) and Raman spectra of the molecule, which can be used to validate the computational model against experimental data.

Classical Mechanics: Simulating Molecular Motion with Molecular Dynamics (MD)

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow us to observe its dynamic behavior over time.[6][7] This is particularly important for understanding how the molecule interacts with its environment, such as a solvent or a biological target.

Core Applications of MD for 4-Bromo-3-methyl-benzamidine:

-

Solvation Analysis: Studying how the molecule interacts with water or other solvents.

-

Conformational Sampling: Exploring the different shapes the molecule can adopt at a given temperature.

-

Binding Free Energy Calculations: Estimating the strength of the interaction between the molecule and a target protein.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step methodologies for the theoretical modeling of this compound.

Protocol 1: Quantum Mechanical Characterization using DFT

Objective: To determine the optimized geometry and electronic properties of 4-bromo-3-methyl-benzamidine.

Methodology:

-

Structure Preparation:

-

Build the 3D structure of 4-bromo-3-methyl-benzamidine using a molecular editor.

-

Add hydrogen atoms and assign initial bond lengths and angles.

-

For the hydrochloride salt, the benzamidine group will be protonated.

-

-

Computational Details:

-

Software: Gaussian, ORCA, or other suitable quantum chemistry package.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a common and effective choice for organic molecules.[3]

-

Basis Set: 6-31G(d,p) or a larger basis set like aug-cc-pVDZ for higher accuracy, especially when studying non-covalent interactions.[8]

-

-

Geometry Optimization:

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Confirm that the optimization has converged by checking for the absence of imaginary frequencies in the subsequent frequency calculation.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to obtain vibrational frequencies for spectral prediction.

-

-

Electronic Property Analysis:

-

Calculate the molecular electrostatic potential (MEP) to identify regions of positive and negative charge, which are indicative of sites for electrophilic and nucleophilic attack.

-

Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of chemical stability.[5]

-

Protocol 2: Molecular Dynamics Simulation in Aqueous Solution

Objective: To study the dynamic behavior and solvation of this compound in water.

Methodology:

-

System Setup:

-

Force Field: Use a well-parameterized force field for small organic molecules, such as the General Amber Force Field (GAFF).[9]

-

Solvation: Place the optimized structure of this compound in the center of a cubic box of water molecules (e.g., TIP3P water model).[1]

-

Neutralization: Add counter-ions (in this case, a chloride ion is already present) to neutralize the system if necessary.

-

-

Simulation Parameters:

-

Software: GROMACS, AMBER, or NAMD.

-

Ensemble: NPT (isothermal-isobaric) ensemble to simulate constant temperature and pressure, mimicking physiological conditions.

-

Temperature and Pressure: 300 K and 1 bar.

-

Simulation Time: A simulation of at least 100 nanoseconds is recommended to ensure adequate sampling of conformational space.[9]

-

-

Simulation Execution:

-

Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the target temperature and then equilibrate the pressure.

-

Production Run: Run the simulation for the desired length of time, saving the trajectory at regular intervals.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the molecule's backbone to assess its stability throughout the simulation.

-

Radial Distribution Function (RDF): Calculate the RDF between the amidinium group and water molecules to understand the solvation shell structure.

-

Hydrogen Bonding Analysis: Quantify the number and lifetime of hydrogen bonds between the molecule and surrounding water molecules.

-

Data Presentation and Interpretation

Quantitative Data Summary

| Property | DFT (B3LYP/6-31G(d,p)) | Interpretation |